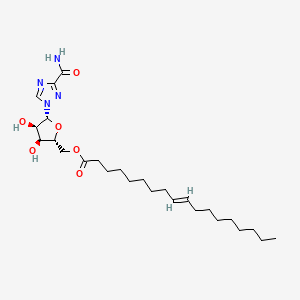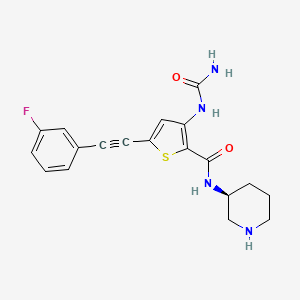
3,6-Di-O-acetyl-2-deoxy-d-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WP-1122 is a prodrug of 2-deoxy-D-glucose, a well-known glucose decoy. This compound has been developed to enhance the cellular uptake of 2-deoxy-D-glucose, increase its half-life, and improve its ability to cross the blood-brain barrier. WP-1122 has shown potential in preclinical studies for treating various diseases, including glioblastoma multiforme and viral infections .
Preparation Methods
The synthesis of WP-1122 involves the acetylation of 2-deoxy-D-glucose. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0°C to 5°C and stirring the mixture for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for WP-1122 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
WP-1122 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and enzymes, WP-1122 is hydrolyzed to release 2-deoxy-D-glucose.
Substitution: The acetyl groups in WP-1122 can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water, enzymes, and oxidizing agents. The major product formed from the hydrolysis of WP-1122 is 2-deoxy-D-glucose .
Scientific Research Applications
WP-1122 has a wide range of scientific research applications:
Chemistry: WP-1122 is used as a tool to study glycolysis inhibition and glycosylation processes.
Biology: It is employed in research to understand cellular metabolism and the role of glucose analogs in cellular processes.
Medicine: WP-1122 has shown promise in preclinical studies for treating glioblastoma multiforme, a highly aggressive brain tumor.
Industry: WP-1122’s ability to cross the blood-brain barrier makes it a valuable compound for developing treatments for central nervous system diseases.
Mechanism of Action
WP-1122 exerts its effects by inhibiting glycolysis, a critical metabolic pathway for energy production in cells. As a prodrug, WP-1122 is converted into 2-deoxy-D-glucose within the body. 2-deoxy-D-glucose competes with glucose for uptake by cells and inhibits the enzyme hexokinase, which is essential for the first step of glycolysis. This inhibition leads to a decrease in energy production, particularly in rapidly dividing cells such as cancer cells .
WP-1122 also affects glycosylation processes, which are crucial for protein folding and function. By altering glycosylation, WP-1122 can disrupt the function of viral proteins, making it a potential antiviral agent .
Comparison with Similar Compounds
WP-1122 is unique due to its enhanced ability to cross the blood-brain barrier and its increased cellular uptake compared to 2-deoxy-D-glucose alone. Similar compounds include:
2-deoxy-D-glucose: The parent compound of WP-1122, used in various research applications but with limited ability to cross the blood-brain barrier.
Glucose analogs: Other glucose analogs are used in research to study cellular metabolism and glycolysis inhibition, but they may not have the same pharmacokinetic properties as WP-1122.
WP-1122’s unique properties make it a valuable tool for research and potential therapeutic applications, particularly in treating central nervous system diseases and viral infections .
Properties
Molecular Formula |
C10H16O7 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
[(2R,3R,4R)-4-acetyloxy-2,3-dihydroxy-6-oxohexyl] acetate |
InChI |
InChI=1S/C10H16O7/c1-6(12)16-5-8(14)10(15)9(3-4-11)17-7(2)13/h4,8-10,14-15H,3,5H2,1-2H3/t8-,9-,10-/m1/s1 |
InChI Key |
BYPTXUKSDKAPKO-OPRDCNLKSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H](CC=O)OC(=O)C)O)O |
Canonical SMILES |
CC(=O)OCC(C(C(CC=O)OC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride](/img/structure/B10854192.png)
![(E)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854193.png)
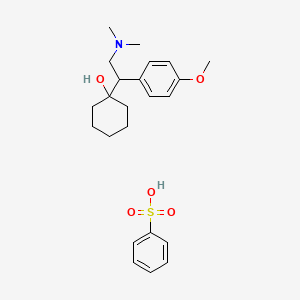
![tetrasodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-[4-[(6E)-2-[(E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-6-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]oxyphenyl]propanoic acid](/img/structure/B10854197.png)

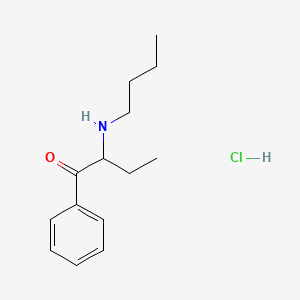
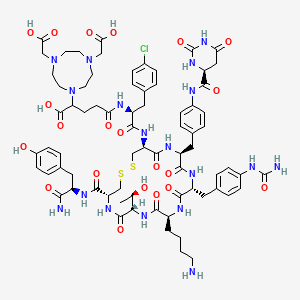
![N-[3-[(4S)-2-amino-4-methyl-1-[(2S,4S)-2-methyloxan-4-yl]-6-oxo-5H-pyrimidin-4-yl]-2-chlorophenyl]-3-cyanobenzamide](/img/structure/B10854227.png)
![N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;hydrochloride](/img/structure/B10854233.png)


